molecular formula C23H26N2O2S B12112690 N-(2-amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide

N-(2-amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B12112690
M. Wt: 394.5 g/mol
InChI Key: NHQZWDCNEJJOGT-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₃H₂₆N₂O₂S
Molecular Weight: 394.53 g/mol
CAS Numbers: 852212-90-9 (S,S-enantiomer), 247923-40-6 (R,R-enantiomer) .
This chiral sulfonamide features a 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl) group attached to a (1R,2R)-1,2-diphenylethylamine backbone. Its stereochemistry and bulky substituents make it a valuable ligand in asymmetric catalysis, particularly in transition-metal complexes for enantioselective reactions .

Properties

IUPAC Name

N-(2-amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-16-14-17(2)23(18(3)15-16)28(26,27)25-22(20-12-8-5-9-13-20)21(24)19-10-6-4-7-11-19/h4-15,21-22,25H,24H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQZWDCNEJJOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 2-Amino-1,2-diphenylethylamine

The most widely reported method involves reacting 2-amino-1,2-diphenylethylamine with 2,4,6-trimethylbenzenesulfonyl chloride in halogenated solvents.

Procedure :

  • Reactants :

    • 2-Amino-1,2-diphenylethylamine (10 mmol)

    • 2,4,6-Trimethylbenzenesulfonyl chloride (10 mmol)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent.

  • Conditions :

    • Temperature: 0°C

    • Reaction time: 2 hours

    • Base: Triethylamine (TEA) or pyridine to neutralize HCl byproduct.

  • Work-up :

    • Quench with ice-water, extract with DCM, and dry over Na₂SO₄.

    • Purify via column chromatography (petroleum ether/ethyl acetate).

Yield : 70%.

Mechanistic Insight :
The amine nucleophile attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Steric hindrance from the 2,4,6-trimethylphenyl group limits over-sulfonylation.

Multi-Component Condensation Approach

An alternative route employs arylglyoxal derivatives and 2,4,6-trimethylbenzenesulfonamide in the presence of tetraethyl orthosilicate (TEOS).

Procedure :

  • Reactants :

    • Phenylglyoxal (10 mmol)

    • 2,4,6-Trimethylbenzenesulfonamide (10 mmol)

    • TEOS (22 mmol) as dehydrating agent.

  • Conditions :

    • Temperature: 100–120°C

    • Solvent-free, sealed tube reaction.

  • Work-up :

    • Filter solid residues and recrystallize from petroleum ether/CH₂Cl₂.

Yield : 8–78% (dependent on substituents).

Mechanistic Insight :
TEOS facilitates imine formation by removing water, enabling condensation between the glyoxal carbonyl and sulfonamide NH group.

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
SolventDCM/DCEMaximizes solubility of aromatic intermediates
Temperature0°C (sulfonylation)Prevents side reactions (e.g., oxidation)
pH8–10Enhances amine nucleophilicity

Key Finding : Reactions in DCE at 0°C improved yields by 15% compared to THF or ethyl acetate.

Additives and Catalysts

  • Cryptands : Increased reaction rate by 30% via cation complexation, improving fluoride availability in related sulfonylation reactions.

  • Ammonium Salts : Ammonium bicarbonate (1 equiv.) boosted yields to 82% by stabilizing reactive intermediates.

Characterization and Analytical Data

Spectroscopic Profiles

¹H NMR (600 MHz, CDCl₃) :

  • δ 6.92 (s, 2H, Ar-H), 2.68 (s, 6H, CH₃), 2.26 (s, 3H, CH₃).

  • δ 5.83 (d, J = 7.7 Hz, NH), 3.48–3.29 (m, CH₂).

HRMS (ESI) :

  • Found: m/z 394.5 [M+H]⁺ (calcd. for C₂₃H₂₆N₂O₂S: 394.5).

IR (cm⁻¹) :

  • 3280 (N-H stretch), 1320, 1150 (S=O asym/sym).

Comparative Analysis of Methods

MethodYield (%)Purity (%)AdvantagesLimitations
Direct Sulfonylation7098Short reaction time, scalabilityRequires cryogenic conditions
Multi-Component35–7890Atom-economic, one-potHigh temperatures, lower yields

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Reduced reaction time to 30 minutes via microreactor technology (patent WO2011143360A2).

  • Pharmaceutical Salts : Citrate and trifluoroacetate salts enhance solubility for formulation (e.g., [C₂₃H₂₆N₂O₂S]·CF₃COO⁻).

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Over-sulfonylation minimized by using 1.0 equiv. of sulfonyl chloride.

  • Purification Difficulties :

    • Silica gel chromatography with 10:1 petroleum ether/ethyl acetate resolves sulfonamide derivatives .

Chemical Reactions Analysis

Types of Reactions

N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted sulfonamides.

Scientific Research Applications

N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
Target Compound 2,4,6-Trimethylbenzenesulfonyl C₂₃H₂₆N₂O₂S 852212-90-9 High steric bulk; used in Ru(II) complexes for asymmetric hydrogenation .
N-((1R,2R)-...)-2,4,6-Triisopropylbenzenesulfonamide 2,4,6-Triisopropylbenzenesulfonyl C₂₉H₃₈N₂O₂S 852212-92-1 Greater steric hindrance than trimethyl variant; enhances enantioselectivity in chiral phosphine ligand systems .
N-((1R,2R)-...)-Methanesulfonamide Methanesulfonyl C₁₅H₁₈N₂O₂S 300345-76-0 Reduced steric bulk; lower molecular weight (264.38 g/mol); simpler synthesis but limited catalytic utility .
m-3M3FBS [N-(3-Trifluoromethylphenyl)-2,4,6-trimethylbenzenesulfonamide] 3-Trifluoromethylphenyl C₁₆H₁₆F₃NO₂S N/A Electron-withdrawing CF₃ group; activates phospholipase C (PLC) in biochemical studies .

Key Insights :

  • Steric Effects : The trimethyl group balances bulk and flexibility, making it suitable for metal coordination without excessive steric strain. In contrast, triisopropyl derivatives impose greater steric demands, often improving enantioselectivity but complicating synthesis .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in m-3M3FBS) enhance reactivity in biochemical pathways, whereas electron-donating methyl groups in the target compound stabilize metal-ligand interactions in catalysis .

Backbone Modifications

Compound Name Backbone Structure Key Features
Target Compound (1R,2R)-1,2-Diphenylethylamine Rigid chiral backbone; optimal for asymmetric induction in Ru(II) and Rh(I) catalysts .
N-[(1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide 4-Methoxyphenyl-substituted backbone Electron-rich methoxy groups alter electronic environment; potential for tuning catalyst selectivity .
N-(2-Aminoethyl)-2,4,6-trimethylbenzenesulfonamide Flexible ethylamine backbone Reduced rigidity; limited utility in asymmetric catalysis but useful in chemoselective alkynylation reactions .

Key Insights :

  • The (1R,2R)-diphenylethylamine backbone’s rigidity is critical for maintaining chiral integrity in catalytic cycles. Flexible backbones (e.g., ethylamine) sacrifice stereocontrol but broaden reactivity in organic synthesis .

Commercial Availability and Cost

  • Target Compound : Priced at ~¥24–84/g (250 mg–1 g), reflecting moderate synthetic complexity .
  • Methanesulfonamide Derivative : Lower cost (~¥22,400/1g), attributed to simpler structure .

Biological Activity

N-(2-amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide, also known as (S,S)-TIPSDPEN, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C29H38N2O2S
  • Molecular Weight : 478.69 g/mol
  • CAS Number : 247923-41-7
  • Structure : The compound features a sulfonamide functional group attached to a diphenylethylamine structure, which is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes that are crucial in various biochemical pathways. For instance, it may interact with targets involved in metabolic processes or cell signaling pathways.
  • Antioxidant Properties : Preliminary studies suggest that compounds in this class may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against various pathogens, indicating potential applications in treating infections.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of N-(2-amino-1,2-diphenylethyl)-based compounds against common bacterial strains. The results showed significant inhibition zones when tested against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.

CompoundBacterial StrainInhibition Zone (mm)
TIPSDPENE. coli15
TIPSDPENS. aureus18

2. Enzyme Inhibition Studies

Research has indicated that this compound inhibits specific enzymes involved in metabolic pathways related to cancer progression. For example, it was found to inhibit the activity of certain kinases that are often overexpressed in tumors.

3. Antioxidant Activity

In vitro assays demonstrated that this compound can scavenge free radicals effectively. The DPPH radical scavenging assay showed an IC50 value comparable to established antioxidants like ascorbic acid.

Q & A

Q. What synthetic methods are reported for preparing enantiopure N-(2-amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide?

Enantiopure synthesis typically involves chiral resolution or asymmetric catalysis. For example, the (R,R)- and (S,S)-enantiomers (TipsDPEN) are synthesized via stereoselective sulfonylation of a chiral diamine precursor derived from 1,2-diphenylethylamine. The process includes purification by recrystallization to achieve ≥98% enantiomeric excess (e.e.) . Key intermediates are characterized using HRMS (e.g., [M+Na]+ ion analysis) and chiral HPLC to confirm stereochemical integrity .

Q. How is the purity and enantiomeric excess of this compound validated in academic research?

Purity is assessed via HPLC (≥98% by area normalization) and melting point analysis. Enantiomeric excess is determined using chiral stationary-phase chromatography, often with UV detection at 254 nm. For instance, (R,R)-TipsDPEN (CAS 852212-92-1) and (S,S)-TipsDPEN (CAS 247923-41-7) are validated against racemic standards . Mass spectrometry (HRMS-ESI) further confirms molecular identity, with deviations <1 ppm .

Q. What are the primary applications of this sulfonamide in catalysis?

The compound serves as a chiral ligand in asymmetric hydrogenation and cross-coupling reactions. For example, it coordinates with ruthenium or palladium to form catalysts for enantioselective reductions of ketones or C–C bond formations. Notably, RuCl(S,S)-Tsdpen (CAS 192139-90-5) derived from this ligand exhibits high activity in transfer hydrogenation .

Advanced Research Questions

Q. How does steric hindrance from the 2,4,6-trimethylbenzenesulfonyl group influence enantioselectivity in catalytic systems?

The bulky trimethyl substituents create a chiral environment that restricts substrate orientation, enhancing enantioselectivity. Computational studies (e.g., DFT) and X-ray crystallography of metal-ligand complexes reveal that the sulfonamide’s steric profile directs prochiral substrates into favorable transition states. Comparative studies with less hindered analogs (e.g., unsubstituted benzenesulfonamides) show lower enantiomeric ratios (e.r.) .

Q. What experimental strategies resolve contradictions in catalytic activity between (R,R)- and (S,S)-enantiomers?

Contradictions arise from solvent polarity, metal coordination geometry, and substrate electronic effects. Systematic screening (e.g., using high-throughput robotics) identifies optimal conditions. For example, (R,R)-TipsDPEN may outperform (S,S)-enantiomers in polar aprotic solvents (e.g., DMF) due to enhanced metal-ligand π-backbonding, as shown in Pd-catalyzed allylic alkylation .

Q. How does modifying the sulfonamide’s aryl group (e.g., trifluoromethyl substitution) impact ligand performance?

Introducing electron-withdrawing groups (e.g., -CF₃) alters electronic density at the metal center, affecting catalytic turnover and selectivity. N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 410096-73-0) shows enhanced activity in fluorination reactions due to increased electrophilicity at the Pd center, as evidenced by kinetic isotope effect (KIE) studies .

Methodological Guidance

Designing experiments to probe ligand-substrate interactions:

  • Competitive binding assays : Use NMR titration (e.g., ¹H/¹⁹F NMR) to quantify binding affinities between the ligand and metal complexes in the presence of competing substrates.
  • Kinetic profiling : Compare reaction rates under varied ligand:metal ratios to identify turnover-limiting steps .

Troubleshooting low enantioselectivity in catalytic reactions:

  • Solvent screening : Test solvents with varying Gutmann donor numbers (e.g., THF vs. toluene).
  • Additive optimization : Introduce chiral anions (e.g., BINAP-phosphate) to stabilize transition states .

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